3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a tert-butyl group, a propylthio group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of cyclobutane derivatives with tert-butyl and propylthio groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Scientific Research Applications
3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tert-butyl)-1-(methylthio)cyclobutane-1-carboxylic acid
- 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid
- 3-(Tert-butyl)-1-(butylthio)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the specific length and structure of its propylthio group. This structural feature can influence its reactivity, binding affinity, and overall chemical properties, making it distinct in its applications and behavior.
Properties
Molecular Formula |
C12H22O2S |
---|---|
Molecular Weight |
230.37 g/mol |
IUPAC Name |
3-tert-butyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2S/c1-5-6-15-12(10(13)14)7-9(8-12)11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
ARVNEQYXIJTPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC(C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.